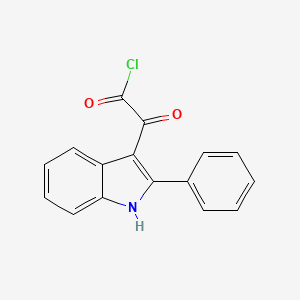

TSPO ligand-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-16(20)15(19)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREHVYWKTXGDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Translocator Protein (TSPO) Ligands in Mitigating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, has emerged as a promising therapeutic target for modulating this inflammatory response. Upregulated in activated microglia and astrocytes, TSPO plays a pivotal role in mitochondrial function, steroidogenesis, and inflammatory signaling. This technical guide provides an in-depth analysis of the mechanism of action of TSPO ligands in neuroinflammation, with a focus on their impact on key signaling pathways, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Introduction

The translocator protein (TSPO) is a five-transmembrane domain protein primarily found on the outer mitochondrial membrane. In the central nervous system (CNS), TSPO expression is low under physiological conditions but is significantly upregulated in activated microglia and reactive astrocytes during neuroinflammatory events, making it a valuable biomarker for brain injury and disease.[1][2] The engagement of TSPO by its ligands has been shown to exert potent anti-inflammatory and neuroprotective effects.[3][4] This guide elucidates the molecular mechanisms through which TSPO ligands, such as the prototypical PK11195 and newer generations of compounds, modulate neuroinflammatory processes.

Core Mechanism of Action: Modulation of Microglial Activation

The primary mechanism of action of TSPO ligands in neuroinflammation revolves around the modulation of microglial activation. Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. TSPO ligands have been demonstrated to suppress the M1 phenotype and promote a shift towards the M2 phenotype.

Inhibition of the NF-κB Signaling Pathway

A central pathway in the pro-inflammatory response is the nuclear factor-kappa B (NF-κB) pathway. Upon activation by stimuli such as lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of pro-inflammatory cytokines. Several studies have shown that TSPO ligands can inhibit this crucial step. For instance, the novel TSPO ligand 2,4-Di-Cl-MGV-1 has been shown to inhibit NF-κB p65 phosphorylation by approximately 80% at a concentration of 25 μM.[5] This inhibition leads to a significant reduction in the production of pro-inflammatory mediators.

Attenuation of the NLRP3 Inflammasome

The nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). TSPO ligands, including PK11195 and midazolam, have been found to inhibit the activation of the NLRP3 inflammasome in microglia. This is achieved, in part, by reducing the production of reactive oxygen species (ROS), a key trigger for NLRP3 activation.

Regulation of Mitochondrial Function

TSPO's localization on the outer mitochondrial membrane places it in a strategic position to influence mitochondrial functions critical to the inflammatory response. TSPO ligands have been shown to modulate mitochondrial membrane potential, ATP production, and calcium homeostasis. By stabilizing mitochondrial function, TSPO ligands can prevent the release of mitochondrial damage-associated molecular patterns (DAMPs) that can further fuel the inflammatory cascade. TSPO deficiency has been shown to impair mitochondrial function and weaken cellular energy metabolism in microglia.

Promotion of Neurosteroid Synthesis

TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone. Neurosteroids are known to have potent anti-inflammatory and neuroprotective properties. By promoting neurosteroid synthesis, TSPO ligands may indirectly contribute to the resolution of neuroinflammation.

Quantitative Data on the Effects of TSPO Ligands

The anti-inflammatory effects of various TSPO ligands have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

| TSPO Ligand | Model System | Inflammatory Stimulus | Measured Parameter | Concentration | % Inhibition / Reduction | Reference |

| 2,4-Di-Cl-MGV-1 | BV-2 microglial cells | LPS | NF-κB p65 (pS536) | 25 µM | ~80% | |

| 2-Cl-MGV-1 | BV-2 microglial cells | LPS | NF-κB p65 (pS536) | 25 µM | 64% | |

| MGV-1 | BV-2 microglial cells | LPS | NF-κB p65 (pS536) | 25 µM | 57% | |

| 2-Cl-MGV-1 & MGV-1 | BV-2 microglial cells | LPS (100 ng/mL) | IL-6 release | 25 µM | Reduced from 16.9-fold to 2.5-fold | |

| 2-Cl-MGV-1 & MGV-1 | BV-2 microglial cells | LPS (100 ng/mL) | IL-1β release | 25 µM | Reduced from 8.3-fold to 1.6-fold | |

| 2-Cl-MGV-1 & MGV-1 | BV-2 microglial cells | LPS (100 ng/mL) | IFN-γ release | 25 µM | Reduced from 16.0-fold to 2.2-fold | |

| 2-Cl-MGV-1 & MGV-1 | BV-2 microglial cells | LPS (100 ng/mL) | TNF-α release | 25 µM | Reduced from 16.4-fold to 1.8-fold | |

| Etifoxine, FGIN-1-27, PK11195, Ro5-4864, XBD-173 | Primary mouse microglia | Pam3CSK4 or LPS | TNF-α, IL-6 | Not specified | Suppressed | |

| PK11195 & Midazolam | BV-2 microglial cells | LPS + ATP | NLRP3, Caspase-1 p10 | Not specified | Significantly decreased |

Experimental Protocols

In Vitro Microglial Activation Assay

Objective: To assess the anti-inflammatory effect of a TSPO ligand on cultured microglial cells stimulated with an inflammatory agent.

Cell Line: BV-2 murine microglial cell line or primary microglia.

Methodology:

-

Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates. The following day, the cells are pre-treated with the TSPO ligand at various concentrations for 1 hour.

-

Inflammatory Challenge: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6 or 24 hours) to induce an inflammatory response.

-

Endpoint Analysis:

-

Cytokine Measurement: The supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, an inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins, such as NF-κB p65 and components of the NLRP3 inflammasome (NLRP3, Caspase-1).

-

Immunocytochemistry: Cells are fixed and stained with antibodies against microglial activation markers (e.g., Iba1) and inflammatory proteins (e.g., iNOS) to visualize changes in cell morphology and protein expression.

-

NLRP3 Inflammasome Activation Assay

Objective: To specifically investigate the effect of a TSPO ligand on the activation of the NLRP3 inflammasome.

Methodology:

-

Priming Step: BV-2 cells are primed with LPS (e.g., 1 µg/mL) for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Ligand Treatment: Cells are then treated with the TSPO ligand for 1 hour.

-

Activation Step: Following ligand treatment, the NLRP3 inflammasome is activated by adding ATP (e.g., 5 mM) for 30-60 minutes.

-

Endpoint Analysis:

-

IL-1β and IL-18 Measurement: The concentration of mature IL-1β and IL-18 in the cell supernatant is measured by ELISA.

-

Caspase-1 Activity Assay: The activity of caspase-1 in the cell lysate or supernatant can be measured using a fluorometric assay.

-

Western Blot: The cleavage of caspase-1 and pro-IL-1β is assessed by Western blot analysis of cell lysates and supernatants.

-

ASC Speck Formation: The formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.

-

Signaling Pathways and Experimental Workflows

Caption: TSPO ligand inhibition of the NF-κB signaling pathway.

Caption: TSPO ligand attenuation of the NLRP3 inflammasome pathway.

Caption: In vitro microglial activation experimental workflow.

Conclusion

TSPO ligands represent a promising therapeutic strategy for a multitude of neurodegenerative diseases characterized by a significant neuroinflammatory component. Their mechanism of action is multifaceted, primarily involving the suppression of pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome within microglia. Furthermore, their ability to modulate mitochondrial function and promote the synthesis of neuroprotective steroids underscores their therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of TSPO modulation in the context of neuroinflammation. Future research should continue to focus on the development of novel TSPO ligands with improved specificity and pharmacokinetic profiles to facilitate their translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Mitochondrial translocator protein (TSPO), astrocytes and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]

- 4. Translocator protein (18 kDa) (TSPO) is expressed in reactive retinal microglia and modulates microglial inflammation and phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1, CB86, and CB204 against LPS-induced M1 pro-inflammatory activation of microglia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TSPO Ligand-1 in Mitochondrial Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 18 kDa Translocator Protein (TSPO), an integral protein of the outer mitochondrial membrane, has been a subject of intense research due to its putative role in various physiological and pathological processes. A primary function attributed to TSPO is the facilitation of cholesterol transport from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of steroids and neurosteroids.[1][2] TSPO ligands, a diverse group of synthetic and endogenous molecules that bind to TSPO, are valuable tools for elucidating its function and hold therapeutic potential for a range of disorders, including neurological and psychiatric conditions.[3][4] This technical guide provides an in-depth examination of the function of a representative TSPO ligand, designated here as "TSPO Ligand-1," in mitochondrial cholesterol transport. For the purposes of this guide, the well-characterized, high-affinity TSPO ligand XBD173 will serve as our "this compound" to provide concrete data and examples. This document will detail the underlying signaling pathways, present quantitative data on ligand interaction and efficacy, and provide comprehensive experimental protocols for the study of TSPO function.

Introduction to TSPO and Mitochondrial Cholesterol Transport

The synthesis of all steroid hormones begins with cholesterol. The enzymatic conversion of cholesterol to pregnenolone, the precursor for all other steroids, is catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1) located in the inner mitochondrial membrane.[5] However, the inner mitochondrial membrane is relatively impermeable to cholesterol. Therefore, the transport of cholesterol from the cytoplasm and across the mitochondrial membranes is a critical regulatory step in steroidogenesis.

TSPO is strategically located at the outer mitochondrial membrane and is thought to be a key component of a multi-protein complex that facilitates this transport. While the precise mechanism remains a subject of ongoing research and some debate, it is widely proposed that TSPO binds cholesterol and facilitates its transfer to the inner mitochondrial membrane, where it can be accessed by CYP11A1. TSPO ligands are believed to modulate this process, thereby influencing the rate of steroid synthesis.

The Molecular Mechanism of this compound Action

TSPO is believed to form a complex with other mitochondrial proteins, including the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT) at contact sites between the outer and inner mitochondrial membranes. This complex, often referred to as the mitochondrial permeability transition pore (mPTP), is involved in regulating mitochondrial function and apoptosis.

The binding of a TSPO ligand, such as our representative "this compound" (XBD173), is thought to induce a conformational change in TSPO. This conformational change is hypothesized to allosterically enhance the cholesterol-binding capacity of TSPO or facilitate the transfer of cholesterol to the inner mitochondrial membrane. The cholesterol-binding site on TSPO is located within a specific amino acid sequence known as the cholesterol recognition/interaction amino acid consensus (CRAC) domain.

The proposed signaling pathway is as follows:

-

Ligand Binding: this compound (XBD173) binds to a specific site on the TSPO protein.

-

Conformational Change: This binding induces a conformational change in the TSPO protein.

-

Enhanced Cholesterol Translocation: The altered conformation of TSPO facilitates the movement of cholesterol from the outer to the inner mitochondrial membrane.

-

Steroidogenesis: Cholesterol in the inner mitochondrial membrane is converted to pregnenolone by CYP11A1.

-

Downstream Effects: Increased pregnenolone synthesis leads to the production of other neurosteroids, which can have various physiological effects, including modulation of GABA-A receptors.

Signaling Pathway of this compound Mediated Cholesterol Transport

Caption: this compound binds to TSPO on the outer mitochondrial membrane, facilitating cholesterol transport to CYP11A1 for pregnenolone synthesis.

Quantitative Data on this compound Interaction and Efficacy

The interaction of TSPO ligands with their target can be quantified by their binding affinity (Ki), and their efficacy can be measured by their ability to stimulate steroid synthesis or other downstream effects.

Table 1: Binding Affinity of Representative TSPO Ligands

| Ligand (this compound) | Binding Affinity (Ki) [nM] | Cell/Tissue Type | Reference |

| XBD173 | 0.297 | Rat Brain | |

| PK11195 | 3.60 ± 0.41 | Rat Brain | |

| Ro5-4864 | 20.04 ± 2.36 | Rat Brain | |

| Diazepam | >1000 | Rat Brain |

Lower Ki values indicate higher binding affinity.

Table 2: Efficacy of this compound (XBD173) on Pregnenolone Synthesis

| Cell Line | Ligand (Concentration) | Fold Increase in Pregnenolone | Reference |

| BV-2 Microglia | XBD173 (100 nM) | ~1.5-fold | |

| C6 Glioma | XBD173 (100 nM) | ~1.2-fold | |

| BV-2 Microglia | Etifoxine (1 µM) | ~2.5-fold | |

| C6 Glioma | Etifoxine (1 µM) | ~3.5-fold |

Table 3: Effect of this compound (XBD173) on Mitochondrial Bioenergetics

| Cell Line | Ligand (Concentration) | Effect on ATP Levels | Effect on Mitochondrial Membrane Potential | Reference |

| SH-SY5Y (Aβ-expressing) | XBD173 (10 nM) | Significant Increase | Significant Increase | |

| SH-SY5Y (Aβ-expressing) | SSR-180575 (10 nM) | Significant Increase | Significant Increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound.

Radioligand Binding Assay for TSPO

This protocol is used to determine the binding affinity (Ki) of a test ligand for TSPO.

Materials:

-

Cell or tissue homogenates expressing TSPO

-

[³H]PK11195 (radioligand)

-

Test ligand (e.g., XBD173) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled PK11195)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell or tissue membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [³H]PK11195 and varying concentrations of the test ligand to the membrane preparation.

-

For total binding, add only [³H]PK11195 and membranes.

-

For non-specific binding, add [³H]PK11195, membranes, and a high concentration of unlabeled PK11195.

-

Incubate the reactions to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test ligand by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test ligand that inhibits 50% of specific [³H]PK11195 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for this compound Functional Analysis

Caption: A typical experimental workflow to assess the functional effects of a TSPO ligand on steroidogenesis and mitochondrial health.

Quantification of Pregnenolone Synthesis by ELISA

This protocol measures the amount of pregnenolone produced by cells in response to treatment with a TSPO ligand.

Materials:

-

Cultured cells (e.g., BV-2 microglia or C6 glioma)

-

Cell culture medium

-

TSPO ligand (e.g., XBD173)

-

Pregnenolone ELISA kit

-

Microplate reader

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing the TSPO ligand at the desired concentrations. Include a vehicle control.

-

Incubate the cells for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the pregnenolone ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Adding a pregnenolone-HRP conjugate. c. Incubating to allow for competitive binding. d. Washing the plate to remove unbound reagents. e. Adding a substrate solution (e.g., TMB) to develop a colorimetric signal. f. Stopping the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of pregnenolone in the samples by comparing their absorbance to the standard curve.

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This assay uses the fluorescent dye JC-1 to assess changes in MMP, an indicator of mitochondrial health.

Materials:

-

Cultured cells

-

TSPO ligand

-

JC-1 dye

-

Assay buffer (e.g., PBS or HBSS)

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

-

Culture and treat cells with the TSPO ligand as described above. Include positive (e.g., CCCP, a mitochondrial uncoupler) and negative (vehicle) controls.

-

Prepare the JC-1 staining solution according to the manufacturer's protocol.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Analyze the fluorescence. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

Quantify the ratio of red to green fluorescence. An increase in this ratio indicates an increase in MMP.

Quantification of TSPO Expression by Western Blot

This protocol is used to measure the levels of TSPO protein in cells or tissues.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TSPO

-

Secondary antibody conjugated to HRP

-

Loading control antibody (e.g., β-actin or GAPDH)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues.

-

Determine the protein concentration of each lysate using a protein assay.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-TSPO antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody.

-

Quantify the band intensities using densitometry software and normalize the TSPO signal to the loading control.

Conclusion

This compound, exemplified by XBD173, serves as a powerful molecular probe to investigate the intricate process of mitochondrial cholesterol transport. By binding to TSPO, these ligands can modulate the synthesis of steroids and neurosteroids, highlighting the therapeutic potential of targeting TSPO in a variety of disease states. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding, efficacy, and downstream cellular effects of TSPO ligands. A thorough understanding of the function of TSPO and its ligands is crucial for the continued development of novel diagnostic and therapeutic strategies for a range of neurological and endocrine disorders.

References

- 1. gabarx.com [gabarx.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Key Cholesterol Binding Enhancement Motif in Translocator Protein 18 kDa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for assessing mitochondrial cholesterol transport and protein molten globule state in steroidogenic and nonsteroidogenic systems - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TSPO in Steroidogenesis and Neurosteroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Translocator Protein (18 kDa), TSPO, is a highly conserved mitochondrial protein implicated in a variety of cellular processes, most notably the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroids and neurosteroids. TSPO ligands have emerged as promising therapeutic agents for a range of neurological and psychiatric disorders, owing to their potential to modulate neurosteroid production and exert neuroprotective effects. This technical guide provides an in-depth overview of the role of TSPO in steroidogenesis and neurosteroid synthesis, presenting quantitative data on the effects of key TSPO ligands, detailed experimental protocols for researchers, and a visualization of the associated signaling pathways. While the essentiality of TSPO in steroidogenesis has been a subject of debate, with some knockout studies suggesting non-essentiality, a large body of pharmacological evidence supports its significant role in modulating steroid production, particularly under conditions of compromised steroidogenesis.

The Core Mechanism: TSPO and the Steroidogenic Pathway

Steroidogenesis commences with the transport of cholesterol from the outer to the inner mitochondrial membrane, where it is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc). This initial step is the primary regulatory point for the entire steroidogenic cascade. TSPO, located on the outer mitochondrial membrane, is believed to form a complex with other proteins, including the steroidogenic acute regulatory (StAR) protein, to facilitate this cholesterol translocation.[1][2]

The proposed mechanism involves the binding of a ligand to TSPO, inducing a conformational change that promotes the transfer of cholesterol across the mitochondrial membranes. This process is crucial in steroidogenic tissues such as the adrenal glands and gonads, as well as in the central nervous system for the synthesis of neurosteroids.[3]

Signaling Pathways

The activation of TSPO and the subsequent initiation of steroidogenesis are governed by complex signaling cascades. The following diagrams illustrate the key pathways involved.

Quantitative Effects of TSPO Ligands

A variety of synthetic ligands targeting TSPO have been developed and evaluated for their steroidogenic efficacy. The following tables summarize the quantitative effects of several key TSPO ligands on steroid and neurosteroid production, as well as their binding affinities.

Table 1: Effect of TSPO Ligands on Steroid and Neurosteroid Production

| Ligand | Cell Type/Model | Steroid Measured | Concentration | Effect | Reference |

| FGIN-1-27 | Aged Brown Norway Rat Leydig Cells | Testosterone | 50 µM | Significant increase | [4] |

| Male Sprague-Dawley Rats | Serum Testosterone | 1 mg/kg | Rapid increase, maximal by 3h | ||

| Sickle Cell Disease Mice | Serum Testosterone | - | Restoration to eugonadal levels | ||

| Ro5-4864 | Aged Brown Norway Rat Leydig Cells | Testosterone | 50 µM | Modest increase | |

| Decapsulated Rat Testes | Testosterone | 10⁻⁷ - 10⁻⁵ M | Significant increase in basal and hCG-stimulated production | ||

| XBD173 | Human Glial Cells (MGM-1, NHA, HMC3) | Pregnenolone | 50 µM | Significant stimulation | |

| APP-expressing cells | Pregnenolone | 10 nM | +65.10% increase | ||

| Control cells | Pregnenolone | 10 nM | +25.7% increase | ||

| Etifoxine | BV-2 and C6 cells | Pregnenolone | 0.1 - 10 µM | Dose-dependent increase | |

| Male Rats (in vivo) | Pregnenolone, Progesterone | 25 and 50 mg/kg | Significant increase in brain and plasma | ||

| PK11195 | MA-10 Leydig Tumor Cells | Progesterone | 10 µM | ~3-4 fold increase over baseline | |

| MA-10:TspoΔ/Δ cells | Progesterone | 10 µM | ~3-4 fold increase over baseline |

Table 2: Binding Affinities (Ki) of TSPO Ligands

| Ligand | Ki (nM) | Reference |

| XBD173 (Emapunil) | 0.297 | |

| PK11195 | 3.60 ± 0.41 | |

| Ro5-4864 | 20.04 ± 2.36 | |

| Etifoxine | 7800 (human brain) | |

| Diazepam | 0.45 (in C6 cells) |

Note: Ki values can vary depending on the tissue and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TSPO in steroidogenesis.

Quantification of Steroid Production

This competitive immunoassay is a common method for quantifying pregnenolone levels in cell culture supernatants or serum.

Protocol:

-

Plate Preparation: Use a 96-well microplate pre-coated with anti-pregnenolone antibodies.

-

Standard Curve: Prepare a serial dilution of pregnenolone standards.

-

Sample Addition: Add 50 µL of standards, controls, and samples to the appropriate wells.

-

Conjugate Addition: Add 50 µL of pregnenolone-horseradish peroxidase (HRP) conjugate to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C. During this time, the pregnenolone in the sample competes with the pregnenolone-HRP for binding to the antibody.

-

Washing: Wash the plate 3-5 times with wash buffer to remove unbound components.

-

Substrate Addition: Add 100 µL of TMB substrate to each well.

-

Incubation: Incubate for 15-30 minutes at 37°C in the dark for color development.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of pregnenolone in the sample.

-

Calculation: Calculate the pregnenolone concentration in the samples by interpolating from the standard curve.

RIA is a highly sensitive technique used to measure testosterone concentrations in serum or other biological fluids.

Protocol:

-

Sample Preparation: Extract testosterone from serum samples using an organic solvent (e.g., diethyl ether).

-

Standard Curve: Prepare a series of testosterone standards of known concentrations.

-

Assay Setup: In duplicate tubes, pipette 25 µL of standards, controls, and extracted samples.

-

Tracer Addition: Add 400 µL of ¹²⁵I-labeled testosterone tracer to each tube.

-

Antibody Addition: Add a specific anti-testosterone antibody to all tubes except the total counts tubes.

-

Incubation: Incubate the tubes for 2 hours at room temperature to allow for competitive binding between labeled and unlabeled testosterone for the antibody.

-

Separation: Separate the antibody-bound testosterone from the free testosterone. This can be achieved by adding a second antibody or a solid-phase separation reagent, followed by centrifugation.

-

Decanting: Decant the supernatant.

-

Counting: Measure the radioactivity in the pellet using a gamma counter.

-

Calculation: Construct a standard curve by plotting the percentage of bound tracer against the testosterone concentration of the standards. Determine the testosterone concentration in the samples from this curve.

Gene Knockdown using siRNA

Small interfering RNA (siRNA) can be used to specifically silence the expression of the TSPO gene to investigate its role in steroidogenesis.

Protocol:

-

Cell Seeding: Seed steroidogenic cells (e.g., MA-10 Leydig cells) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

In one tube, dilute the TSPO-specific siRNA (or a non-targeting control siRNA) in serum-free medium.

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Combine the two solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis: Harvest the cells to assess the efficiency of gene knockdown by Western blot or qRT-PCR and measure steroid production in the culture medium.

Western Blot for StAR Protein Expression

Western blotting is used to detect and quantify the expression levels of key steroidogenic proteins like StAR.

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against StAR (e.g., rabbit anti-StAR, typically at a 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mitochondrial Isolation and Membrane Potential Measurement

This protocol allows for the enrichment of mitochondria for downstream applications.

Protocol:

-

Cell Harvesting: Harvest cultured cells (e.g., C6 glioma cells) and wash with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell. Homogenize the cells using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Wash the mitochondrial pellet with mitochondrial isolation buffer.

-

Resuspension: Resuspend the final mitochondrial pellet in an appropriate buffer for downstream assays.

The fluorescent dye JC-1 is commonly used to assess changes in mitochondrial membrane potential in response to TSPO ligand treatment.

Protocol:

-

Cell Seeding: Seed cells in a 96-well black plate.

-

Treatment: Treat the cells with the TSPO ligand of interest for the desired time. Include a positive control for depolarization (e.g., CCCP).

-

JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates; Ex/Em ~560/595 nm).

-

Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers; Ex/Em ~485/535 nm).

-

-

Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

The Controversy: Is TSPO Essential for Steroidogenesis?

While a substantial body of pharmacological data supports the role of TSPO in steroidogenesis, studies utilizing genetic knockout models have presented conflicting evidence. Some studies using Leydig cell-specific TSPO knockout mice have reported no significant impact on testosterone production, suggesting that TSPO may not be essential for steroidogenesis under normal physiological conditions. However, other studies have shown that TSPO is crucial for hormone-stimulated steroidogenesis in the adrenal glands and for embryonic development. It is possible that compensatory mechanisms exist in certain tissues or that the role of TSPO becomes more critical under conditions of cellular stress or increased steroid demand. This ongoing debate highlights the complexity of steroidogenic regulation and the need for further research to fully elucidate the precise physiological function of TSPO.

Conclusion and Future Directions

TSPO remains a compelling target for drug development, particularly in the context of neurosteroid-related disorders. The ability of TSPO ligands to modulate steroidogenesis, especially in the brain, offers a promising avenue for the treatment of anxiety, depression, and neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on resolving the controversy surrounding the essentiality of TSPO, further characterizing the TSPO interactome, and developing novel TSPO ligands with improved specificity and efficacy. A deeper understanding of the intricate mechanisms governing TSPO function will be paramount in translating the therapeutic potential of TSPO ligands into clinical applications.

References

TSPO ligand-1 signaling pathways in microglia activation

An In-depth Technical Guide to TSPO Ligand Signaling in Microglia Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa Translocator Protein (TSPO) is a highly conserved protein located on the outer mitochondrial membrane.[1] In the central nervous system (CNS), TSPO is expressed at low levels under normal physiological conditions but is significantly upregulated in activated microglia and reactive astrocytes in response to brain injury and inflammation.[2][3][4] This upregulation has positioned TSPO as a key biomarker for neuroinflammation, readily detectable by positron emission tomography (PET) imaging.[5] Beyond its role as a biomarker, TSPO is an attractive therapeutic target. Ligands that bind to TSPO have demonstrated potent immunomodulatory effects, primarily by attenuating the pro-inflammatory responses of microglia. This guide provides a detailed examination of the core signaling pathways modulated by TSPO ligands in the context of microglial activation, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Signaling Pathways in TSPO-Mediated Microglial Modulation

TSPO's strategic location on the mitochondria allows it to influence critical cellular processes, including mitochondrial bioenergetics, redox signaling, and inflammatory pathway activation. TSPO ligands exert their anti-inflammatory effects by modulating these functions, primarily through the inhibition of key pro-inflammatory signaling cascades such as NF-κB and the NLRP3 inflammasome, and by regulating mitochondrial homeostasis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In microglia, activation of Toll-like receptors (TLRs), such as TLR4 by lipopolysaccharide (LPS), triggers a cascade that leads to the activation of the IKK complex. This complex phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing the NF-κB p65/p50 dimer. The freed NF-κB dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.

Several studies have shown that TSPO ligands effectively suppress this pathway. Treatment of LPS-stimulated BV-2 microglial cells with novel TSPO ligands like 2-Cl-MGV-1 and MGV-1 has been shown to inhibit the activation of NF-κB p65. This inhibition prevents the nuclear translocation of NF-κB, thereby blocking the transcription of its target inflammatory genes. This mechanism appears to be a primary contributor to the anti-inflammatory effects of these ligands.

Modulation of Mitochondrial Function and Redox Homeostasis

TSPO's role in microglial activation is intrinsically linked to mitochondrial function. TSPO deficiency has been shown to impair mitochondrial respiratory capacity, decrease mitochondrial membrane potential, and reduce ATP production. This suggests TSPO is crucial for maintaining the metabolic fitness required for a robust immune response.

Furthermore, TSPO is involved in regulating reactive oxygen species (ROS), which are by-products of mitochondrial respiration and key signaling molecules in the inflammatory cascade. Dysregulated mitophagy (the selective degradation of damaged mitochondria) can lead to an accumulation of dysfunctional mitochondria, resulting in increased oxidative stress. This elevated ROS can, in turn, activate the NLRP3 inflammasome, a multiprotein complex that promotes the maturation and secretion of IL-1β and IL-18. TSPO ligands, such as PK11195 and Midazolam, have been found to inhibit the NLRP3 inflammasome and reduce ROS accumulation, potentially by improving mitophagy, thereby protecting neurons from microglia-mediated damage.

References

- 1. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. TSPO Radioligands for Neuroinflammation: An Overview [mdpi.com]

The Translocator Protein (TSPO): A Comprehensive Technical Guide to its Cellular and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular and subcellular localization of the 18 kDa Translocator Protein (TSPO), a molecule of significant interest in diagnostics and therapeutics. This document details its distribution across various tissues and cell types, its precise location within cellular compartments, and the methodologies used to elucidate its localization. Furthermore, it explores the interaction with its ligands and the key signaling pathways it modulates.

Cellular and Subcellular Distribution of TSPO

The Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is a highly conserved protein encoded by a nuclear gene. Its expression is ubiquitous throughout the body, though levels vary significantly between different tissues and cell types.

Cellular Localization

TSPO expression is most abundant in tissues responsible for steroidogenesis, such as the adrenal glands, gonads, and placenta.[1] In the periphery, high levels are also found in the heart, kidneys, and liver.[2]

In the central nervous system (CNS), basal TSPO expression is generally low.[2][3] It is primarily localized to glial cells, including microglia and astrocytes.[3] Neuronal expression of TSPO is comparatively lower. However, under conditions of neuroinflammation or brain injury, TSPO expression is dramatically upregulated, particularly in activated microglia, making it a key biomarker for these conditions. Other CNS cell types expressing TSPO include endothelial and ependymal cells.

Subcellular Localization

The primary subcellular residence of TSPO is the outer mitochondrial membrane (OMM) . Here, it is often found at contact sites between the outer and inner mitochondrial membranes, where it is thought to form a complex with other proteins like the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT). This strategic positioning underscores its role in mitochondrial functions, including cholesterol transport, a rate-limiting step in steroid hormone synthesis.

While the OMM is its principal location, TSPO has also been detected in other subcellular compartments, including the plasma membrane and in perinuclear regions. A divergent isoform, TSPO2, has been identified in the endoplasmic reticulum and nuclear membrane of erythropoietic cells.

Quantitative Data on TSPO Expression and Ligand Binding

Quantitative analysis of TSPO expression and ligand binding is crucial for understanding its physiological roles and for the development of targeted diagnostics and therapeutics.

TSPO Expression Levels

The concentration of TSPO protein varies widely among different tissues and even within different regions of the brain. Quantitative immunoblotting has revealed that TSPO protein concentration in the human brain is significantly higher (ranging from >0.1 ng/µg of total protein) than estimates from in vitro binding assays, suggesting that a portion of the TSPO protein pool may not be readily accessible to radioligands.

Table 1: Relative TSPO Expression in Various Tissues and Cells

| Tissue/Cell Type | Relative Expression Level | Key References |

| Peripheral Tissues | ||

| Adrenal Gland | High | |

| Kidney | High | |

| Spleen | High | |

| Lung | High | |

| Heart | Intermediate to High | |

| Testis | Intermediate | |

| Liver | Low | |

| Central Nervous System | ||

| Activated Microglia | High (Upregulated) | |

| Astrocytes | Low to Moderate | |

| Ependymal Cells | Moderate | |

| Choroid Plexus | High | |

| Olfactory Bulb | High | |

| Cerebellum | High | |

| Neurons | Low | |

| Immune Cells | ||

| Monocytes | Moderate | |

| Macrophages (unstimulated) | High | |

| M1 Macrophages (LPS+IFN-γ) | Lower than unstimulated | |

| M2 Macrophages (IL-4) | High |

TSPO Ligands and Binding Affinities

A diverse range of endogenous and synthetic molecules act as ligands for TSPO. Endogenous ligands include cholesterol and porphyrins like protoporphyrin IX. Synthetic ligands are varied and include the classic benzodiazepine Ro5-4864 and the isoquinoline carboxamide PK11195, as well as second and third-generation ligands developed for imaging and therapeutic purposes.

A single nucleotide polymorphism (rs6971) in the TSPO gene results in an alanine to threonine substitution at position 147, which significantly impacts the binding affinity of many synthetic ligands. This leads to three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).

Table 2: Binding Affinities (Ki, nM) of Common TSPO Ligands

| Ligand | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Key References |

| Endogenous Ligands | ||||

| Diazepam Binding Inhibitor (DBI) | ~µM range | Not significantly different | Not significantly different | |

| Protoporphyrin IX | ~µM range | Not significantly different | Not significantly different | |

| Synthetic Ligands | ||||

| PK11195 | 13.7 ± 5.9 | Not significantly different | 13.4 ± 2.2 | |

| PBR28 | 2.9 ± 0.26 | 3.6 ± 2.0 and 1409 ± 803 | 237 ± 35.0 | |

| DAA1106 | ~4-fold difference between HAB and LAB | - | - | |

| DPA-713 | 13.4 ± 2.2 | - | - | |

| XBD-173 | - | - | - |

Key Signaling Pathways Involving TSPO

TSPO's strategic location in the mitochondria allows it to influence several critical signaling pathways.

Mitochondria-to-Nucleus Retrograde Signaling

TSPO is implicated in retrograde signaling, a communication pathway from the mitochondria to the nucleus that influences nuclear gene expression. This process can be initiated by changes in mitochondrial function, such as alterations in the mitochondrial membrane potential. TSPO-mediated signaling can lead to the activation of transcription factors like NF-κB, which in turn regulate the expression of genes involved in inflammation, cell survival, and stress responses.

NLRP3 Inflammasome Activation

TSPO plays a role in regulating the NLRP3 inflammasome, a multi-protein complex critical for the innate immune response. Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. TSPO appears to mediate inflammasome signaling in microglia, and its ligands can modulate this activation. For instance, TSPO ligands have been shown to inhibit NLRP3 inflammasome activation and the subsequent release of inflammatory cytokines.

Experimental Protocols for Studying TSPO Localization

A variety of techniques are employed to investigate the cellular and subcellular localization of TSPO. Below are detailed methodologies for three key experimental approaches.

Immunofluorescence Staining for Cellular Localization

This protocol allows for the visualization of TSPO within specific cell types in tissue sections.

Methodology:

-

Tissue Preparation: Perfuse the animal with 10% formalin and embed the isolated brain in a freezing section compound. Cryo-section the tissue into 10 µm thick slices.

-

Permeabilization and Blocking: Wash sections with Phosphate-Buffered Saline (PBS) and permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes. Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies diluted in blocking buffer. This should include a rabbit anti-TSPO antibody and a primary antibody for a specific cell marker (e.g., rat anti-CD11b for microglia, mouse anti-GFAP for astrocytes, or chicken anti-NeuN for neurons).

-

Washing: Wash the sections three times for 5 minutes each with PBS.

-

Secondary Antibody Incubation: Incubate for 1-2 hours at room temperature in the dark with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 546 goat anti-rat).

-

Counterstaining and Mounting: Wash sections three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount the slides with an antifade mounting medium.

-

Imaging: Acquire fluorescent images using a confocal microscope. Co-localization of the TSPO signal with a specific cell marker indicates its presence in that cell type.

Subcellular Fractionation for Mitochondrial Isolation

This protocol separates cellular components to isolate a mitochondrial fraction, which can then be analyzed for TSPO content by Western blotting.

Methodology:

-

Homogenization: Harvest cultured cells or finely chop tissue and wash with ice-cold PBS. Resuspend the material in 5-10 volumes of ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 5 mM HEPES, 0.5 mM EGTA, pH 7.4, supplemented with protease inhibitors). Homogenize the suspension using a Dounce homogenizer or a Teflon pestle-glass homogenizer with 10-15 gentle strokes on ice.

-

First Centrifugation (Nuclear and Debris Removal): Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C. The resulting pellet contains nuclei, unbroken cells, and cellular debris.

-

Second Centrifugation (Mitochondrial Pelleting): Carefully transfer the supernatant to a new pre-chilled tube. Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria. The supernatant from this step represents the cytosolic fraction.

-

Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

-

Final Centrifugation: Repeat the high-speed centrifugation (10,000 x g for 10 minutes at 4°C). The resulting pellet is the enriched mitochondrial fraction.

-

Analysis: Resuspend the final pellet in a suitable buffer for downstream applications, such as determining protein concentration (e.g., via BCA assay) and analyzing TSPO expression by Western blotting.

Radioligand Binding Assay for Affinity Determination

This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds for TSPO by measuring their ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare a membrane suspension from cells or tissues known to express TSPO. This is typically done by homogenization followed by centrifugation to pellet the membranes. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate or individual tubes, combine the following in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

-

A fixed amount of membrane protein (e.g., 20 µg per well).

-

A fixed concentration of a radiolabeled TSPO ligand (e.g., 10 nM [³H]PK11195), typically at a concentration near its Kd.

-

A range of concentrations of the unlabeled test compound (e.g., from 0.1 nM to 10 µM).

-

For determining non-specific binding, use a high concentration of an unlabeled ligand (e.g., 20 µM PK11195) instead of the test compound.

-

For determining total binding, use only the radioligand and membrane suspension.

-

-

Incubation: Incubate the reactions for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or 37°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Endogenous Ligands of the Translocator Protein (TSPO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant target in diagnostics and therapeutics for a range of pathologies, including neuroinflammatory diseases, cancer, and psychiatric disorders. Its role in cellular processes such as steroidogenesis, apoptosis, and inflammation is intricately linked to its interaction with various ligands. While a plethora of synthetic ligands have been developed, a comprehensive understanding of the endogenous molecules that naturally bind to and modulate TSPO function is crucial for elucidating its physiological roles and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the known endogenous ligands of TSPO, presenting quantitative binding data, detailed experimental methodologies for their characterization, and visualizations of their associated signaling pathways.

Endogenous Ligands of TSPO: An Overview

Several classes of endogenous molecules have been identified as ligands for TSPO, each with distinct binding affinities and functional implications. These include cholesterol, porphyrins, and a family of peptides known as endozepines, derived from the diazepam-binding inhibitor (DBI). While phospholipase A2 has also been suggested to interact with TSPO, its role as a direct endogenous ligand is less established and it is more likely involved in downstream signaling cascades.[1]

Quantitative Binding Data

The binding affinities of endogenous ligands to TSPO are critical parameters for understanding their physiological relevance and for the development of competitive ligands. The following table summarizes the available quantitative data for the primary endogenous ligands of TSPO.

| Endogenous Ligand | Ligand Class | Binding Affinity (Ki) | Species/System | Notes |

| Cholesterol | Sterol | High (nanomolar range) | Mammalian | While consistently reported to have high, nanomolar affinity, a precise Ki value from competitive radioligand binding assays is not readily available in the literature.[2][3][4] Photoaffinity labeling studies have confirmed direct and specific binding.[5] |

| Protoporphyrin IX (PPIX) | Porphyrin | ~33-35 nM | Human platelets | PPIX is a key intermediate in the heme biosynthesis pathway. |

| Diazepam-Binding Inhibitor (DBI) | Endozepine (precursor) | ~6.0-6.1 µM | Human platelets | DBI is a polypeptide that is processed into smaller, active peptide fragments. |

| Triakontatetraneuropeptide (TTN) | Endozepine (DBI fragment) | Data not available | - | TTN, a cleavage product of DBI, has been shown to bind to TSPO and stimulate neurosteroid biosynthesis. Specific binding affinity data is currently lacking. |

| Octadecaneuropeptide (ODN) | Endozepine (DBI fragment) | Data not available | - | ODN is another bioactive fragment of DBI. While it has known biological activities, its direct binding affinity to TSPO has not been quantitatively determined. |

Experimental Protocols

The characterization of endogenous ligand binding to TSPO relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Competitive Radioligand Binding Assay for Endogenous Ligands

This protocol is adapted from methods used to determine the binding affinity of known TSPO ligands and can be applied to endogenous molecules like protoporphyrin IX and DBI.

Objective: To determine the inhibition constant (Ki) of an endogenous ligand for TSPO by measuring its ability to compete with a radiolabeled ligand for binding to TSPO-expressing membranes.

Materials:

-

TSPO-expressing membranes: Isolated from tissues with high TSPO expression (e.g., platelets, adrenal glands, or kidney) or from cell lines overexpressing TSPO.

-

Radioligand: Typically [3H]PK11195, a high-affinity synthetic TSPO ligand.

-

Unlabeled endogenous ligand: The molecule to be tested (e.g., protoporphyrin IX, DBI).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters: Pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (e.g., [3H]PK11195 at a concentration close to its Kd).

-

Increasing concentrations of the unlabeled endogenous ligand.

-

For determining non-specific binding, add a high concentration of a known unlabeled TSPO ligand (e.g., 10 µM PK11195).

-

For determining total binding, add only the radioligand and assay buffer.

-

-

Incubation: Add the membrane preparation to each well/tube to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through the pre-soaked glass fiber filters under vacuum.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the endogenous ligand by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the endogenous ligand concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the endogenous ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for TSPO.

-

Protocol 2: Photoaffinity Labeling to Demonstrate Direct Cholesterol Binding

This method is used to confirm the direct interaction of cholesterol with TSPO.

Objective: To covalently link a photoactivatable cholesterol analog to TSPO, demonstrating direct binding.

Materials:

-

Mitochondrial fractions from cells with high TSPO expression.

-

Photoactivatable cholesterol analog: e.g., PhotoClick cholesterol.

-

UV light source.

-

Click chemistry reagents: e.g., a fluorescent azide probe like TAMRA-azide.

-

SDS-PAGE and Western blotting reagents.

-

Anti-TSPO antibody.

Procedure:

-

Incubation: Incubate the mitochondrial fractions with the photoactivatable cholesterol analog in the dark. For competition experiments, a molar excess of unlabeled cholesterol can be added.

-

Photocrosslinking: Expose the mixture to UV light to activate the photoreactive group on the cholesterol analog, leading to covalent bond formation with nearby proteins.

-

Click Reaction: Perform a click chemistry reaction by adding the fluorescent azide probe to attach a fluorescent tag to the cholesterol analog that is now covalently bound to proteins.

-

Protein Separation: Separate the labeled mitochondrial proteins by SDS-PAGE.

-

Visualization: Visualize the fluorescently labeled proteins using an appropriate imaging system. A fluorescent band at the molecular weight of TSPO (18 kDa) indicates direct binding.

-

Confirmation by Western Blotting: Transfer the proteins to a membrane and perform a Western blot using an anti-TSPO antibody to confirm that the fluorescently labeled band corresponds to TSPO.

Signaling Pathways and Functional Roles

The binding of endogenous ligands to TSPO initiates a cascade of downstream events that are central to various cellular functions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with the primary endogenous ligands of TSPO.

Cholesterol Transport and Steroidogenesis

One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of all steroid hormones.

Caption: Cholesterol transport pathway for steroidogenesis mediated by TSPO.

Protoporphyrin IX and Apoptosis

Protoporphyrin IX (PPIX), an endogenous ligand of TSPO, is implicated in the regulation of apoptosis, particularly through the generation of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP).

Caption: Protoporphyrin IX-mediated apoptotic signaling pathway via TSPO.

DBI/Endozepines and Microglial Modulation

Diazepam-binding inhibitor (DBI) and its cleavage products, such as triakontatetraneuropeptide (TTN), act as endogenous ligands for TSPO on microglia, playing a role in the modulation of neuroinflammation.

Caption: DBI/TTN-TSPO signaling pathway in the modulation of microglial activation.

Conclusion

The study of endogenous ligands of TSPO is a rapidly evolving field with significant implications for our understanding of physiology and disease. Cholesterol, porphyrins, and endozepines represent the primary classes of natural molecules that interact with and modulate TSPO function. The quantitative data on their binding affinities, coupled with detailed experimental protocols, provide a robust framework for further research and drug development. The elucidation of the signaling pathways associated with these interactions, as visualized in this guide, offers a deeper insight into the multifaceted roles of TSPO in cellular homeostasis and pathology. Future investigations aimed at discovering novel endogenous ligands and further dissecting their downstream signaling cascades will undoubtedly pave the way for innovative therapeutic strategies targeting the translocator protein.

References

- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TSPO protein binding partners in bacteria, animals, and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gabarx.com [gabarx.com]

- 4. TSPO: An Evolutionarily Conserved Protein with Elusive Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct and specific binding of cholesterol to the mitochondrial translocator protein (TSPO) using PhotoClick cholesterol analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of TSPO Ligand-1 in Cellular Fate: A Technical Guide to Apoptosis and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 18 kDa Translocator Protein (TSPO) is a highly conserved mitochondrial protein implicated in a myriad of cellular processes, including steroidogenesis, inflammation, and, critically, the regulation of cell survival and proliferation. Its overexpression in numerous pathologies, particularly in cancer and neuroinflammatory diseases, has positioned it as a compelling therapeutic target. This technical guide provides an in-depth exploration of the multifaceted role of TSPO ligands, with a focus on a prototypical ligand, TSPO ligand-1, in modulating the delicate balance between apoptosis and cell proliferation. We present a comprehensive overview of the signaling pathways, quantitative data on ligand interactions, and detailed experimental protocols for the assays cited herein, aimed at equipping researchers with the foundational knowledge to investigate TSPO as a potential therapeutic target.

Introduction

The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is an integral protein of the outer mitochondrial membrane. It is a key component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT), which collectively regulate mitochondrial function and cellular bioenergetics. The diverse functions attributed to TSPO, from cholesterol transport to the regulation of the mitochondrial permeability transition pore (mPTP), underscore its significance in cellular homeostasis.

The expression of TSPO is relatively low in healthy tissues but is significantly upregulated in response to cellular stress, injury, and in various disease states, including cancer. This differential expression makes TSPO an attractive target for both diagnostic imaging and therapeutic intervention. A wide array of synthetic ligands that bind to TSPO with high affinity have been developed, with the isoquinoline carboxamide PK11195 and the benzodiazepine Ro5-4864 being among the most extensively studied classical ligands. More recent generations of TSPO ligands have been developed with improved affinity and specificity. The functional consequences of ligand binding to TSPO are complex and often context-dependent, leading to either pro-apoptotic and anti-proliferative effects or, conversely, promoting cell survival and proliferation. This guide will dissect these dual roles, providing a clear understanding of the underlying mechanisms.

Quantitative Data on TSPO Ligand Interactions

The interaction of ligands with TSPO is characterized by their binding affinity (Ki) and their functional potency, often expressed as the half-maximal inhibitory concentration (IC50) for a particular cellular response. The following tables summarize key quantitative data for prototypical and second-generation TSPO ligands.

Table 1: Binding Affinities (Ki) of Selected TSPO Ligands

| Ligand | Ki (nM) | Species/System | Reference |

| (R)-PK11195 | 2.9 | Human | [1] |

| PK11195 (racemate) | 9.3 | Human | [2] |

| Ro5-4864 | 6.0 | Rat Brain | [3] |

| DAA1106 | 0.043 | Rat Brain | [1] |

| PBR28 | 0.68 | Rat Brain | [1] |

| DPA-714 | 7.0 | Human | |

| AC-5216 (Emapunil) | 0.297 | Rat Brain | |

| [11C]ER176 | 3.1 | Rat Brain | |

| [18F]VUIIS1008 | 0.3 | ||

| Protoporphyrin IX | 14.5 ± 10.7 |

Table 2: Functional Potency (IC50) of TSPO Ligands in Apoptosis and Proliferation

| Ligand | Cell Line | Assay | IC50 (µM) | Effect | Reference |

| PK11195 | Neuroblastoma | Proliferation | 80-120 | Inhibition | |

| TSPO-Dex NGs 11 | C6 Glioma | Cytotoxicity | 1.20 ± 0.07 | Inhibition | |

| TSPO-Dex NGs 10 | C6 Glioma | Cytotoxicity | 1.85 ± 0.03 | Inhibition | |

| TSPO-Dex NGs 8 | C6 Glioma | Cytotoxicity | 2.24 ± 0.06 | Inhibition | |

| TSPO-Dex NGs 7 | C6 Glioma | Cytotoxicity | 7.32 ± 0.15 | Inhibition | |

| AC-5216 (Emapunil) | C6 Glioma | [3H]PK11195 displacement | 0.00304 | ||

| AC-5216 (Emapunil) | Hs638 Glioma | [3H]PK11195 displacement | 0.00273 |

Signaling Pathways

The dichotomous role of TSPO ligands in apoptosis and cell proliferation is orchestrated through a complex network of signaling pathways centered around mitochondrial function.

TSPO in Apoptosis

TSPO is a key regulator of the intrinsic apoptotic pathway. Its activation by specific ligands can trigger a cascade of events leading to programmed cell death.

Caption: TSPO-mediated apoptosis signaling pathway.

Activation of TSPO by pro-apoptotic ligands is thought to induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel formed at the contact site between the inner and outer mitochondrial membranes. This leads to the dissipation of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, triggering the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.

TSPO in Cell Proliferation

Conversely, TSPO and its ligands can also promote cell proliferation. This is often linked to their role in regulating cellular metabolism and bioenergetics.

Caption: TSPO-mediated cell proliferation signaling pathway.

TSPO's role in cell proliferation is often associated with its ability to enhance mitochondrial respiration and ATP production, providing the necessary energy for cell division. Additionally, TSPO facilitates the transport of cholesterol into the mitochondria, a crucial step in the synthesis of steroid hormones and other molecules that can act as growth factors. Some studies have also implicated TSPO in the modulation of signaling pathways such as the ERK pathway, which is a key regulator of cell cycle progression. For instance, TSPO knockdown has been shown to modulate apoptotic regulatory proteins by regulating the ERK signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the study of TSPO's role in apoptosis and cell proliferation.

TSPO Ligand Binding Assay

This assay is used to determine the binding affinity of a ligand for TSPO.

References

- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Evolutionary Trajectory of the Translocator Protein (TSPO) and its Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, represents a fascinating case study in molecular evolution. Conserved from bacteria to humans, TSPO has undergone significant functional diversification, evolving from a stress-response protein in prokaryotes to a key player in a multitude of physiological processes in mammals, including steroidogenesis, apoptosis, and neuroinflammation. This technical guide provides an in-depth exploration of the evolution of TSPO and its diverse array of endogenous and synthetic ligands across different species. We present a comprehensive overview of its structural and functional evolution, comparative ligand-binding affinities, and detailed experimental protocols for its study.

The Evolution of the Translocator Protein (TSPO)

The translocator protein is an ancient and evolutionarily conserved molecule, with homologs identified in archaea, bacteria, fungi, plants, and animals.[1][2] Despite its widespread presence, the primary amino acid sequence of TSPO shows only modest conservation across diverse species.[1][3] However, its fundamental three-dimensional structure, characterized by five transmembrane α-helices, appears to be remarkably preserved.[1]

Phylogenetic Diversification

Phylogenetic analysis reveals a complex evolutionary history of the TSPO gene family. An ancient gene duplication event prior to the divergence of Aves and Mammalia gave rise to a paralog, TSPO2, which exhibits specialized tissue and organelle-specific functions. Mammalian TSPO sequences share approximately 80% amino acid identity among themselves but only about 30-35% identity with bacterial homologs. Interestingly, despite this sequence divergence, mammalian TSPO can functionally replace its bacterial counterpart in certain contexts, highlighting a conserved core function.

Structural Conservation and Divergence

High-resolution structures of TSPO from various species, including bacteria (Rhodobacter sphaeroides and Bacillus cereus) and mouse, have been determined using X-ray crystallography and NMR spectroscopy. These studies confirm the conserved five-transmembrane helical bundle structure. However, significant differences exist in the loop regions connecting the transmembrane helices, which are thought to contribute to the species-specific ligand binding profiles. The ligand-binding pocket itself is located within this helical bundle.

The Co-evolution of TSPO Ligands

The diversity of TSPO functions across species is mirrored by the variety of ligands that interact with it. These can be broadly categorized into endogenous and synthetic ligands.

Endogenous Ligands

Endogenous ligands are naturally occurring molecules within an organism that bind to TSPO. The evolution of TSPO is intrinsically linked to its interaction with these native partners.

-

Protoporphyrin IX (PPIX): A key intermediate in the heme biosynthesis pathway, PPIX is considered an ancestral endogenous ligand for TSPO. The interaction between TSPO and tetrapyrroles is observed in both prokaryotes and eukaryotes, suggesting a fundamental and ancient role in porphyrin metabolism and transport.

-